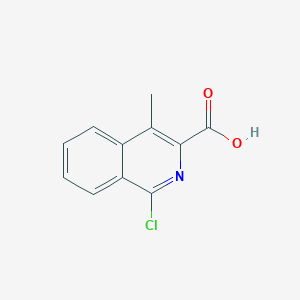
1-Chloro-4-methylisoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-methylisoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H8ClNO2 It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus
准备方法
Synthetic Routes and Reaction Conditions
1-Chloro-4-methylisoquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of 4-methylisoquinoline-3-carboxylic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
4-Methylisoquinoline-3-carboxylic acid+SOCl2→1-Chloro-4-methylisoquinoline-3-carboxylic acid+SO2+HCl
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylisoquinoline is coupled with a chlorinated aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to ensure high yield and purity of the product. The process is carried out in a controlled environment to manage the release of by-products such as sulfur dioxide and hydrogen chloride.
化学反应分析
Types of Reactions
1-Chloro-4-methylisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 1-amino-4-methylisoquinoline-3-carboxylic acid or 1-alkoxy-4-methylisoquinoline-3-carboxylic acid.
Oxidation: Formation of 1-chloro-4-carboxyisoquinoline-3-carboxylic acid.
Reduction: Formation of 1-chloro-4-methylisoquinoline-3-methanol.
科学研究应用
1-Chloro-4-methylisoquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active isoquinoline derivatives.
Industrial Applications: It is used in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 1-chloro-4-methylisoquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and carboxylic acid groups can interact with active sites of enzymes or receptors, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
相似化合物的比较
1-Chloro-4-methylisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives such as:
1-Chloroisoquinoline-3-carboxylic acid: Lacks the methyl group at the 4-position, which may affect its reactivity and binding properties.
4-Methylisoquinoline-3-carboxylic acid: Lacks the chlorine atom, which may reduce its ability to undergo nucleophilic substitution reactions.
1-Bromo-4-methylisoquinoline-3-carboxylic acid: Similar to the chloro derivative but with a bromine atom, which may influence its reactivity and steric properties.
属性
CAS 编号 |
89928-55-2 |
|---|---|
分子式 |
C11H8ClNO2 |
分子量 |
221.64 g/mol |
IUPAC 名称 |
1-chloro-4-methylisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11(14)15/h2-5H,1H3,(H,14,15) |
InChI 键 |
PIROAHWCKIKPJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


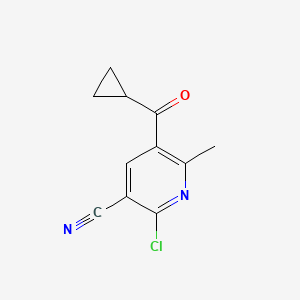
![1-Ethyl-N-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11883235.png)
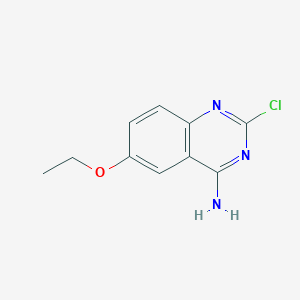
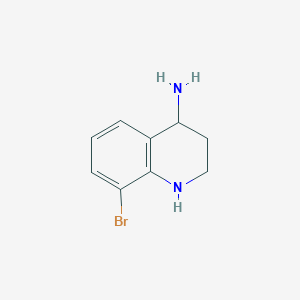
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B11883248.png)
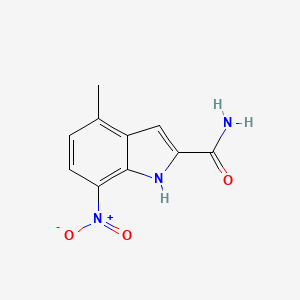
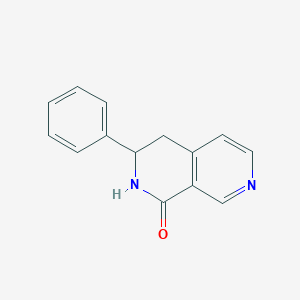

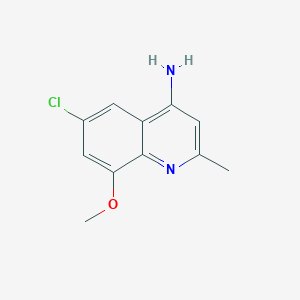



![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B11883337.png)

